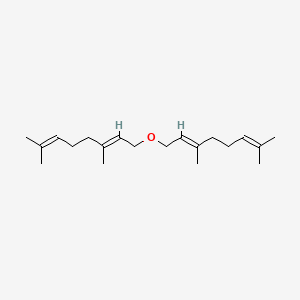

Digeranyl ether

Description

Contextualization within Terpenoid Ether Chemistry and Significance in Organic Synthesis

Terpenoids are a vast and diverse class of naturally occurring organic compounds derived from isoprene (B109036) units (C₅H₈). baranlab.orgnih.gov Classified by the number of isoprene units they contain, they range from hemiterpenoids (C5) to large polyterpenoids. baranlab.org Digeranyl ether, with its C₂₀H₃₄O formula, is formed from two geraniol (B1671447) (a C10 monoterpenoid alcohol) units, placing it within the diterpenoid (C20) category in terms of carbon count. baranlab.org The defining feature of this compound is the ether linkage (R-O-R'), which connects the two geranyl moieties. byjus.com Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. byjus.comslideshare.net

The synthesis of ethers is a fundamental process in organic chemistry, with several established methods. The most common approaches include the acid-catalyzed dehydration of alcohols and the Williamson ether synthesis. byjus.compressbooks.pub The acid-catalyzed method typically works well for producing symmetrical ethers from primary alcohols. pressbooks.pub The Williamson ether synthesis, a more versatile method first reported in 1850, involves the reaction of an alkoxide ion with a primary alkyl halide via an SN2 mechanism and is suitable for preparing both symmetrical and asymmetrical ethers. pressbooks.pubkhanacademy.orgmasterorganicchemistry.com

The significance of terpenoid ethers in organic synthesis is multifaceted. They are not only components of fragrances and flavors but also serve as important intermediates and building blocks for more complex molecules. baranlab.orgnih.gov The chemical synthesis of complex terpenoids can be challenging due to their intricate structures and stereochemistry. nih.gov Therefore, developing efficient and selective methods for creating ether linkages within or between terpenoid units is a key area of research. Modern synthetic strategies often employ biomimetic approaches, such as epoxide-opening cascades catalyzed by acids, to construct polycyclic ether frameworks found in marine natural products. core.ac.uk Furthermore, advanced catalytic methods, including those using transition metals or specific ionic liquids, have been developed to facilitate the synthesis of complex ethers, including α-tertiary ethers, which are prevalent in bioactive molecules. researchgate.netresearchgate.netrsc.org The study of terpenoid ethers like this compound contributes to the broader toolkit available to synthetic chemists for constructing complex natural products and their analogues. nih.govacs.org

Historical Evolution of Research on this compound and its Analogues

The history of ether synthesis dates back centuries, with the first synthesis of diethyl ether attributed to Valerius Cordus in 1540. esaic.orgnih.govnih.gov However, the specific study of this compound is much more recent. An early documented synthesis of this compound appeared in a 1949 publication, where it was prepared through the reaction of geranyl chloride with the potassium salt of geraniol. This method is a classic example of the Williamson ether synthesis.

For a considerable period following this initial report, this compound did not appear to be a major focus of dedicated research. Its study was encompassed within the broader advancements in terpenoid chemistry, which was significantly influenced by Leopold Ruzicka's "biogenetic isoprene rule," a concept that helped elucidate the structure and synthesis of complex terpenes. bioscientifica.com

In recent years, research interest in this compound has been revitalized, driven by the development of novel and more efficient synthetic methodologies. Modern approaches have focused on catalysis to improve yield and reaction conditions. For instance, sulfonic acid-functionalized ionic liquids have been employed as efficient and recyclable catalysts for the condensation of geraniol to produce this compound in high yields (>85%) in short reaction times (0.5–1.5 hours) at ambient temperatures. researchgate.netnais.net.cn This method is also noted as a potential route for synthesizing analogues of cannabinoid compounds. researchgate.net Other techniques, such as microwave-assisted synthesis on solid supports like fly ash, have also been explored.

The renewed interest extends to the synthesis and study of this compound analogues. These related compounds are investigated for their potential biological activities. For example, researchers have synthesized geranylated phenols by reacting geraniol with various phenolic compounds, with some derivatives showing potential as agricultural fungicides. researchgate.net Other research has focused on this compound analogues containing bisphosphonate groups, which have been studied as potential inhibitors of geranylgeranyl diphosphate (B83284) synthase (GGDPS), an enzyme involved in cellular processes. uiowa.edu The study of these analogues highlights the utility of the this compound scaffold in developing functionally diverse molecules.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₃₄O | |

| Molecular Weight | 290.491 g/mol | |

| IUPAC Name | (2E)-1-[(2E)-3,7-dimethylocta-2,6-dienoxy]-3,7-dimethylocta-2,6-diene | |

| Appearance | Colorless to pale yellow clear liquid | |

| Boiling Point | 371-373 °C (decomposes) | |

| Specific Gravity | 0.867 - 0.876 @ 25 °C | |

| Refractive Index | 1.477 - 1.487 @ 20 °C | |

| Solubility | Practically insoluble in water; Soluble in ethanol |

Table 2: Selected Research Findings on this compound Synthesis

| Synthesis Method | Catalyst / Conditions | Reaction Time | Yield | Key Findings | Reference(s) |

| Ionic Liquid-Mediated Condensation | Sulfonic acid-functionalized ionic liquid (IL-1) | 0.5–1.5 hours | >85% | Efficient, ambient temperature process; catalyst is recyclable for up to seven cycles without significant loss of activity. | researchgate.netnais.net.cn |

| Williamson Ether Synthesis | Potassium geraniolate, Geranyl chloride, Ethereal solution | Not specified | Not specified | Classic method for ether synthesis; early documented preparation. | |

| Microwave-Assisted Synthesis | Fly ash solid support, 1,2-dibromoethane (B42909), Microwave irradiation | 4 minutes | Not specified | Rapid synthesis method. |

Structure

3D Structure

Properties

CAS No. |

31147-36-1 |

|---|---|

Molecular Formula |

C20H34O |

Molecular Weight |

290.5 g/mol |

IUPAC Name |

(2E)-1-[(2E)-3,7-dimethylocta-2,6-dienoxy]-3,7-dimethylocta-2,6-diene |

InChI |

InChI=1S/C20H34O/c1-17(2)9-7-11-19(5)13-15-21-16-14-20(6)12-8-10-18(3)4/h9-10,13-14H,7-8,11-12,15-16H2,1-6H3/b19-13+,20-14+ |

InChI Key |

XWRJRXQNOHXIOX-IWGRKNQJSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/COC/C=C(/CCC=C(C)C)\C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCOCC=C(C)CCC=C(C)C)C)C |

density |

0.867- 0.876 |

physical_description |

Clear colourless to pale yellow liquid; clean floral balsamic aroma |

solubility |

Practically insoluble to insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Mechanistic Elucidation of Digeranyl Ether Reactions

Reaction Mechanism Studies in Etherification Processes

The primary route to forming digeranyl ether is through the acid-catalyzed self-condensation or etherification of its parent alcohol, geraniol (B1671447). The mechanism is a classic example of an acid-catalyzed dehydration reaction proceeding through a resonance-stabilized carbocationic intermediate.

The process can be delineated into four principal steps:

Protonation of the Alcohol: The reaction is initiated by the protonation of the hydroxyl group of a geraniol molecule by an acid catalyst (H⁺). This converts the poor leaving group (-OH) into an excellent leaving group, water (H₂O).

Formation of the Geranyl Cation: The protonated alcohol undergoes dehydration, with the loss of a water molecule, to generate a geranyl cation. This tertiary allylic carbocation is significantly stabilized by resonance, with the positive charge delocalized across multiple carbon atoms.

Nucleophilic Attack: A second molecule of geraniol then acts as a nucleophile. The oxygen atom of its hydroxyl group attacks the electrophilic carbocation. This step forms the C-O-C ether linkage and results in a protonated ether intermediate (an oxonium ion).

Deprotonation: Finally, a base (such as water or another geraniol molecule) removes the proton from the oxonium ion, regenerating the acid catalyst and yielding the final product, this compound.

Research findings indicate that this pathway is highly competitive with other reactions involving the geranyl cation. The carbocation can also undergo intramolecular cyclization to form cyclic monoterpenes like α-terpineol and limonene, or it can undergo elimination (loss of a proton) to form acyclic dienes like myrcene. The selectivity towards this compound is therefore highly dependent on reaction conditions such as temperature, catalyst type, and concentration. Lower temperatures and specific solid acid catalysts tend to favor the bimolecular etherification over unimolecular cyclization or elimination pathways.

Table 1: Influence of Catalyst on Geraniol Etherification Product Distribution

| Catalyst | Temperature (°C) | Geraniol Conversion (%) | This compound Selectivity (%) | Major Side Products |

| Sulfuric Acid (Homogeneous) | 80 | 95 | 45 | Terpene hydrocarbons, Linalool (B1675412) |

| Amberlyst-15 (Solid Acid) | 60 | 88 | 65 | Cyclic ethers, Myrcene |

| Zeolite H-Beta (Solid Acid) | 70 | 82 | 70 | Linalool, α-Terpineol |

Investigations into C-O Bond Cleavage Pathways of Ethers

The cleavage of the C-O ether bond in this compound is essentially the reverse of its formation mechanism, typically requiring acidic conditions or specific reagents. The stability of the potential geranyl leaving group as a carbocation facilitates this process.

The acid-catalyzed cleavage mechanism proceeds as follows:

Protonation of the Ether Oxygen: An acid catalyst donates a proton to the ether oxygen of the this compound molecule, forming a dialkyloxonium ion.

C-O Bond Scission: The protonation weakens the C-O bonds. The bond cleaves via a pathway analogous to an SN1 reaction. One of the geranyl groups departs, taking the bonding electrons with it, to form a molecule of geraniol and a geranyl carbocation. The departure is facilitated by the high stability of the resulting carbocation.

Reaction of the Carbocation: The newly formed geranyl carbocation is a reactive intermediate. It can be trapped by a nucleophile present in the system (e.g., water during hydrolysis, leading to a second molecule of geraniol) or undergo rearrangement and/or elimination to yield a mixture of terpene hydrocarbons.

Studies utilizing strong acids like sulfuric acid for hydrolysis confirm that the primary products are geraniol and a variety of monoterpene hydrocarbons. Alternatively, specific ether-cleaving reagents like boron tribromide (BBr₃) operate via a Lewis acid mechanism, where the boron atom coordinates to the ether oxygen, activating the C-O bond for nucleophilic attack by the bromide ion, ultimately yielding geranyl bromide after workup.

Table 2: Product Profile from this compound Cleavage Under Various Conditions

| Reagent/Condition | Mechanism Type | Primary Organic Products | Notes |

| H₂SO₄ / H₂O | Acid-Catalyzed Hydrolysis | Geraniol | Hydrocarbon side products are common. |

| Boron Tribromide (BBr₃) | Lewis Acid-Mediated Cleavage | Geranyl Bromide (after workup) | Highly effective for ether cleavage. |

| H₂ / Pd/C | Reductive Cleavage (Hydrogenolysis) | Geraniol, Dihydrogeraniol | Cleavage and double bond reduction occur. |

Catalytic Reaction Mechanisms Involving Ether Substrates

The use of heterogeneous catalysts, particularly solid acids, offers significant advantages in controlling reactions involving this compound and its precursors. The mechanism of action is intimately linked to the nature of the active sites on the catalyst surface.

Mechanism on Solid Acid Catalysts (e.g., Zeolites, Sulfonated Resins):

When this compound or geraniol interacts with a solid acid catalyst like a zeolite (e.g., H-Beta) or a resin (e.g., Amberlyst-15), the reaction occurs at specific Brønsted or Lewis acid sites.

Brønsted Acid Sites: These are proton-donating sites on the catalyst surface. For etherification, a geraniol molecule adsorbs onto a Brønsted site, its hydroxyl group is protonated, and the reaction proceeds as described in section 3.1, but confined to the catalyst's surface or within its pores. For ether cleavage, the this compound molecule is protonated at a Brønsted site, initiating C-O bond scission.

Lewis Acid Sites: These are electron-accepting sites (e.g., framework aluminum in zeolites). They can coordinate directly with the oxygen atom of the hydroxyl or ether group, polarizing the C-O bond and facilitating nucleophilic attack or cleavage without direct proton transfer.

A key finding from research in this area is the concept of shape-selectivity , particularly with zeolites. The defined pore structure of a zeolite can influence the reaction outcome. For instance, a catalyst with pores too small to accommodate the bulky transition state required for this compound formation may instead favor the formation of smaller, cyclic products like linalool oxides. Conversely, catalysts with larger pores can favor the formation of the desired linear ether. The density and strength of the acid sites are also critical; strong acid sites can promote undesirable side reactions like skeletal rearrangements and polymerization, while weaker sites may offer higher selectivity at the cost of lower reaction rates.

Table 3: Comparison of Heterogeneous Catalysts in Geraniol Conversion

| Catalyst | Active Site Type | Key Property | Outcome/Selectivity |

| Amberlyst-15 | Brønsted (Sulfonic Acid) | Macroporous Structure | High activity, good selectivity for this compound. |

| Zeolite H-Beta | Brønsted & Lewis | Large Pore System, Strong Acidity | High conversion, favors etherification but can cause side reactions. |

| Sulfated Zirconia | Brønsted & Lewis | Superacidic Sites | Very high activity, often leads to a mixture of hydrocarbons due to carbocation rearrangements. |

Applications of Digeranyl Ether in Specialized Chemical Fields

Utilization in Polymer Science and Material Synthesis

The ether linkage is a cornerstone in polymer chemistry, forming the backbone of widely used polymers like polyethers and epoxy resins. The investigation into molecules like digeranyl ether and its analogues stems from the search for new bio-based or functionally novel polymeric materials.

Role as a Monomeric Unit or Cross-linking Agent in Polymeric Systems

In polymer chemistry, a cross-linking agent is a molecule that contains two or more reactive ends capable of joining polymer chains together, forming a three-dimensional network. singderm.comgoogle.com This process imparts rigidity, stability, and mechanical strength to the material. imist.ma Ethers, particularly those with reactive functional groups like epoxides (diglycidyl ethers), are commonly employed as cross-linking agents. wikipedia.org For example, 1,4-butanediol (B3395766) diglycidyl ether (BDDE) and ethylene (B1197577) glycol diglycidyl ether (EGDE) are used to cross-link biopolymers like hyaluronic acid for biomedical applications. singderm.comgoogle.commedkoo.com

However, a review of available scientific literature indicates that this compound itself is not utilized as a monomeric unit for polymerization or as a cross-linking agent. This compound lacks the requisite reactive functional groups, such as the epoxide rings found in diglycidyl ethers or vinyl groups in divinyl ethers, that would enable it to readily participate in polymerization or cross-linking reactions. wikipedia.orgmade-in-china.com While it has been mentioned as a potential solvent intermediate for epoxy resins, its direct role as a structural component in a polymer network is not documented. researchgate.net

Thermal Degradation Behavior of Digeranyl Ester Analogues in Material Science

The study of thermal degradation is crucial for understanding the stability and lifecycle of materials. Research into the thermal behavior of digeranyl ester analogues, such as geranyl and neryl diesters, provides insight into how these terpenoid structures decompose under heat. These studies are relevant for applications where such compounds might be used as additives, plasticizers, or fragrance components in materials subjected to varying temperatures. researchgate.net

Investigations using methods like Thermogravimetric Analysis (TGA) coupled with Fourier-Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS) have elucidated the decomposition pathways of these ester analogues. The degradation mechanism is highly dependent on the atmosphere (inert vs. oxidative). researchgate.net

In an inert atmosphere like helium, neryl diesters (structural isomers of geranyl esters) are typically stable up to approximately 200°C. researchgate.net Their decomposition often occurs in a single primary step, characterized by the cleavage of the ester and the O-neryl bonds. researchgate.net In contrast, decomposition in the presence of air (an oxidative atmosphere) tends to occur in two distinct steps and at lower temperatures, with an initial mass loss observed between 185°C and 228°C. researchgate.net The primary decomposition mechanism involves β-elimination reactions. researchgate.net The pyrolysis of geranyl acetoacetate (B1235776) has also been noted to produce ketones where the allylic geranyl group has undergone inversion. sci-hub.box

The main volatile products generated during the thermal degradation of these terpenoid esters have been identified.

Table 1: Primary Volatile Products from the Thermal Degradation of Geranyl/Neryl Ester Analogues

| Product Category | Specific Compounds |

| Hydrocarbons | Acyclic and alicyclic monoterpenes |

| Anhydrides | Cyclic acid anhydrides (e.g., succinic anhydride) |

| Oxygenated Compounds | Ketones, Aldehydes, Alcohols (Diols) |

| Other | Carbon Dioxide, Water |

This table is compiled from data found in research on the pyrolysis of neryl diesters, which are structural analogues of digeranyl esters. researchgate.net

Catalytic Applications Utilizing this compound Structures

While much of the catalytic research involving this compound focuses on its efficient synthesis using catalysts like sulfonic acid-functionalized ionic liquids, there are specific applications where the this compound structure itself is a key component of a molecule designed for catalytic or inhibitory functions. researchgate.netresearchgate.net

A notable application is in the field of medicinal chemistry, where digeranyl-derived structures have been used to create potent inhibitors of the enzyme geranylgeranyl diphosphate (B83284) synthase (GGDPS). mdpi.com GGDPS is a critical enzyme in the mammalian isoprenoid biosynthetic pathway, which is responsible for producing building blocks for a variety of essential molecules. mdpi.com The inhibition of this enzyme is a therapeutic target for certain diseases.

Researchers have synthesized bisphosphonates that mimic the natural substrate of the enzyme. In one series of potent inhibitors, a digeranyl structure was incorporated to enhance the molecule's efficacy. The resulting compound, an O,C-digeranyl geminal bisphosphonate, demonstrated significant inhibitory activity against GGDPS. mdpi.com This demonstrates a sophisticated use of the digeranyl moiety to create a specialized, biologically active molecule that functions as an enzyme inhibitor. mdpi.com

Table 2: Example of a Digeranyl-Derived Enzyme Inhibitor

| Compound Name | Target Enzyme | Inhibitory Potency (IC₅₀) |

| O,C-digeranyl geminal bisphosphonate | Geranylgeranyl Diphosphate Synthase (GGDPS) | 82 nM |

The IC₅₀ value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. This data highlights the efficacy of incorporating a digeranyl structure into the inhibitor's design. mdpi.com

Advanced Analytical Methodologies for Digeranyl Ether Characterization

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the definitive structural elucidation of digeranyl ether. These techniques probe the molecular structure at the atomic and bond level, providing a detailed fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework of this compound. Although experimental spectra for this compound are not widely published, the chemical shifts can be predicted based on its known structure and comparison with related terpene derivatives. chemicalbook.comhmdb.cachemicalbook.comspectrabase.com

The ¹H NMR spectrum would show signals for protons in different electronic environments. Protons on the methylene (B1212753) groups adjacent to the ether oxygen (-CH₂-O-CH₂-) are expected to be deshielded and appear in the 3.5-4.5 ppm range. libretexts.org Olefinic protons (=C-H) would resonate further downfield, typically between 5.0 and 5.5 ppm. The various methyl (CH₃) and methylene (CH₂) protons of the geranyl chains would appear upfield.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. Carbons bonded to the ether oxygen (C-O) are characteristically found in the 60-80 ppm region. hmdb.cachemicalbook.comoregonstate.edu Carbons involved in double bonds (C=C) would appear significantly downfield, between 110 and 150 ppm, while the aliphatic methyl and methylene carbons would be found in the upfield region (10-40 ppm).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₃ (Alkyl) | 1.60 - 1.75 | 16 - 26 |

| -CH₂- (Alkyl) | 2.00 - 2.15 | 26 - 40 |

| -CH₂-O- | ~4.00 | ~70 |

| =CH- | 5.10 - 5.40 | 120 - 125 |

| =C(CH₃)- | N/A | 130 - 145 |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. For an ether, the most significant feature in an IR spectrum is the C-O-C asymmetric stretching vibration. libretexts.org This bond vibration typically gives rise to a strong, characteristic absorption band in the fingerprint region of the spectrum, between 1000 and 1300 cm⁻¹. researchgate.netchemicalbook.com

Other expected absorptions for this compound would include:

C-H stretching: from the sp²-hybridized carbons of the double bonds (just above 3000 cm⁻¹) and the sp³-hybridized carbons of the alkyl chains (just below 3000 cm⁻¹).

C=C stretching: A medium-intensity band around 1670 cm⁻¹ corresponding to the carbon-carbon double bonds. researchgate.net

C-H bending: Vibrations for the methyl and methylene groups, typically appearing in the 1350-1470 cm⁻¹ region.

Raman spectroscopy provides complementary information and is particularly sensitive to the symmetric vibrations of non-polar bonds, such as the C=C double bonds in the geranyl chains.

Table 4: Key Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-O-C | Asymmetric Stretch | 1150 - 1085 | Strong |

| C=C | Stretch | ~1670 | Medium |

| sp² C-H | Stretch | 3100 - 3000 | Medium |

| sp³ C-H | Stretch | 3000 - 2850 | Strong |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. researchgate.net When analyzed by GC-MS using electron ionization (EI), this compound (Molecular Weight: 290.5 g/mol ) would first form a molecular ion (M⁺˙) at m/z 290.

This molecular ion is often unstable and undergoes characteristic fragmentation. libretexts.org For ethers, common fragmentation pathways include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond itself (inductive cleavage). libretexts.orgmiamioh.eduyoutube.com

Predicted fragmentation for this compound would likely produce key ions such as:

m/z 153: From cleavage of one C-O bond, retaining the charge on the geranyloxymethyl fragment ([C₁₀H₁₇O]⁺).

m/z 137: From cleavage of the C-O bond to form a geranyl cation ([C₁₀H₁₇]⁺).

m/z 69: A very common fragment in terpenes, corresponding to an isoprene-derived cation ([C₅H₉]⁺), which is often the base peak. researchgate.net

Table 5: Predicted Key Mass Fragments for this compound in EI-MS

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 290 | [C₂₀H₃₄O]⁺˙ (Molecular Ion) | Electron Ionization |

| 153 | [CH₂-O-C₁₀H₁₇]⁺ | Alpha-cleavage |

| 137 | [C₁₀H₁₇]⁺ (Geranyl cation) | C-O bond cleavage |

| 69 | [C₅H₉]⁺ | Allylic cleavage within the geranyl chain |

Thermal Analysis for Stability Assessment

Thermal analysis techniques are crucial in determining the stability of chemical compounds like this compound under the influence of temperature. These methodologies provide valuable insights into the material's physical and chemical properties as a function of temperature in a controlled atmosphere. The two primary techniques employed for such assessments are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a cornerstone technique for assessing the thermal stability of a compound. It measures the change in mass of a sample as it is heated over time. For this compound, a TGA analysis would reveal its decomposition profile, indicating the temperatures at which significant degradation occurs. The analysis is conducted by placing a small amount of the this compound sample in a high-precision balance located inside a furnace. The temperature is then increased at a constant rate, and the mass of the sample is continuously monitored.

The resulting data is typically plotted as a TGA curve, with temperature on the x-axis and the percentage of initial mass on the y-axis. Key information derived from this curve includes:

Onset of Decomposition: The temperature at which the compound starts to lose mass due to decomposition. This is a critical indicator of the upper-temperature limit for the storage and application of this compound.

Decomposition Stages: The TGA curve can show single or multiple steps of mass loss, which would suggest different stages of decomposition. For a complex molecule like this compound, this could correspond to the cleavage of different chemical bonds at varying temperatures.

Residual Mass: The amount of mass remaining at the end of the analysis provides information about the final decomposition products. For an organic compound like this compound, a complete decomposition would ideally leave minimal residue.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry complements TGA by measuring the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is instrumental in identifying thermal transitions such as melting, crystallization, and glass transitions, which are crucial for understanding the physical stability and processing characteristics of this compound.

In a DSC experiment, a sample of this compound and an inert reference are heated in separate pans at the same rate. The instrument measures the difference in heat flow required to maintain both at the same temperature. An endothermic process, such as melting, would result in a higher heat flow to the sample, while an exothermic process, like decomposition, would result in a lower heat flow.

A DSC thermogram for this compound would provide data on:

Melting Point: A sharp endothermic peak would indicate the melting temperature, a fundamental physical property.

Boiling Point: A broad endothermic peak could be associated with the boiling point.

Decomposition: Exothermic peaks at higher temperatures can indicate decomposition, providing complementary information to TGA data. The energy released during decomposition can be quantified from the peak area.

The combination of TGA and DSC provides a comprehensive understanding of the thermal stability of this compound. TGA quantifies the mass loss as a function of temperature, while DSC identifies the temperatures of thermal transitions and the associated energy changes. This information is vital for establishing safe operating temperatures and predicting the shelf life of the compound.

Detailed Research Findings

Currently, there is a lack of published research articles presenting specific numerical data from the thermal analysis of this compound. Studies on analogous compounds, such as other long-chain ethers and geranyl esters, demonstrate that the ether linkage and the unsaturated isoprenoid chains are the likely sites of thermal degradation. The decomposition of similar ethers often proceeds through complex radical mechanisms or molecular rearrangements at elevated temperatures.

For this compound, it is hypothesized that the initial decomposition would involve the scission of the C-O ether bonds, leading to the formation of smaller volatile molecules. The presence of double bonds in the geranyl groups might also influence the degradation pathway, potentially leading to cyclization or polymerization reactions at intermediate temperatures before complete fragmentation at higher temperatures.

To provide a concrete stability assessment, experimental studies using TGA and DSC on a pure sample of this compound would be required. Such research would generate the specific data needed to construct the following illustrative data tables:

Hypothetical TGA Data for this compound

| Temperature (°C) | Mass Remaining (%) |

| 50 | 100.0 |

| 100 | 100.0 |

| 150 | 99.8 |

| 200 | 98.5 |

| 250 | 85.2 |

| 300 | 45.1 |

| 350 | 10.3 |

| 400 | 2.1 |

Hypothetical DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | - | - | - |

| Boiling | ~280 | ~295 | Endothermic |

| Decomposition | ~240 | ~275 | Exothermic |

Note: The data presented in these tables is hypothetical and for illustrative purposes only, pending experimental verification.

Computational and Theoretical Investigations of Digeranyl Ether

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemistry, particularly through methods like Density Functional Theory (DFT), is central to determining the electronic structure of molecules. wikipedia.org These calculations can predict various properties that are fundamental to a molecule's reactivity. solubilityofthings.com For digeranyl ether, such studies would involve solving the Schrödinger equation to determine the arrangement and energies of its electrons. wikipedia.org

Key aspects of its electronic structure that can be investigated include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com

Electron Density and Electrostatic Potential Maps: These calculations reveal the distribution of electrons within the molecule. For this compound, an electrostatic potential map would likely show a region of negative potential (high electron density) around the ether oxygen atom, indicating its nucleophilic character. researchgate.net

Atomic Charges: Calculating the partial charges on each atom helps to identify electrophilic and nucleophilic sites. The ether oxygen in this compound would possess a partial negative charge, while the adjacent carbon atoms would have partial positive charges, making them susceptible to nucleophilic attack. researchgate.net

Theoretical studies on analogous compounds, such as other terpenes and ethers, show that reactivity can be ranked based on these computed electronic properties. mdpi.com For instance, DFT calculations on various monoterpenes have successfully determined their relative reactivity based on HOMO energies and bond dissociation energies. mdpi.com Similar investigations on this compound would provide a quantitative basis for predicting its chemical behavior.

Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations (Note: The following values are illustrative, based on typical results for similar acyclic terpenoid ethers as specific experimental or calculated values for this compound are not widely published.)

| Property | Predicted Value/Characteristic | Implication for Reactivity |

| HOMO Energy | ~ -9.0 to -9.5 eV | Indicates moderate electron-donating ability, with reactivity centered at the C=C double bonds and the ether oxygen. |

| LUMO Energy | ~ +1.5 to +2.0 eV | Suggests a relatively high energy barrier for accepting electrons. |

| HOMO-LUMO Gap | ~ 10.5 to 11.5 eV | A large gap indicates high kinetic stability. |

| Dipole Moment | ~ 1.2 to 1.5 D | The molecule possesses some polarity due to the ether oxygen, influencing its solubility and intermolecular interactions. |

| Mulliken Charge on Oxygen | ~ -0.5 to -0.6 e | Confirms the nucleophilic nature of the ether oxygen atom. |

Molecular Modeling and Simulation of Reaction Pathways

Molecular modeling and dynamics simulations are instrumental in exploring the step-by-step processes of chemical reactions. numberanalytics.comnih.gov These methods allow for the simulation of reaction pathways, providing a detailed view of how reactants are converted into products. nih.gov For this compound, this includes modeling its synthesis and potential degradation reactions.

A primary reaction of ethers is acid-catalyzed cleavage. libretexts.orglibretexts.org Computational simulations can model the mechanism of this reaction for this compound, which would likely proceed via one of the following pathways depending on the conditions and reagents: libretexts.orgopenstax.org

SN1 Mechanism: Protonation of the ether oxygen would be followed by the departure of one geranyl group as geraniol (B1671447), leaving a stable allylic geranyl carbocation. This carbocation would then be attacked by a nucleophile. This pathway is favored because the geranyl group can form a resonance-stabilized allylic carbocation. libretexts.org

SN2 Mechanism: A nucleophile could directly attack one of the carbon atoms adjacent to the ether oxygen, leading to the displacement of a geranyloxy group. This is less likely than SN1 due to the steric hindrance around the secondary carbons. libretexts.org

Simulations can also model the synthesis of this compound, such as the acid-catalyzed condensation of two geraniol molecules. vulcanchem.com By modeling the movement of atoms and changes in energy throughout the reaction, researchers can understand the factors that control reaction outcomes and yields. numberanalytics.com For example, simulations of dimethyl ether (DME) synthesis have been used to optimize reaction conditions for higher yields. itb.ac.idresearchgate.net

Table 2: Potential Reaction Pathways for this compound Amenable to Molecular Simulation

| Reaction Type | Proposed Mechanism | Key Intermediates | Computational Focus |

| Acid-Catalyzed Cleavage | SN1 | Protonated ether, Geranyl carbocation | Modeling carbocation stability and the energy profile of nucleophilic attack. |

| Acid-Catalyzed Cleavage | SN2 | Protonated ether, Pentacoordinate transition state | Simulating the direct attack of a nucleophile and overcoming steric hindrance. |

| Synthesis (from Geraniol) | Acid-Catalyzed Condensation | Protonated geraniol, Geranyl carbocation | Simulating the nucleophilic attack of a second geraniol molecule on the carbocation. |

| Oxidation | Radical Chain Reaction | Alkylperoxy radicals (R-OO•) | Modeling intramolecular H-migration and the formation of hydroperoxy ethers (·QOOH). mdpi.com |

Prediction of Reaction Pathways and Transition States

A central goal of computational chemistry is the prediction of feasible reaction pathways and the characterization of their associated transition states. wikipedia.orgchemrxiv.org A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy and, consequently, the rate of the reaction. libretexts.org

Computational methods can be used to locate the transition state structure for a proposed reaction of this compound. ustc.edu.cn This involves complex algorithms that search the potential energy surface for a saddle point—a structure that is a maximum in energy along the reaction direction but a minimum in all other directions. researchgate.net Once found, frequency calculations are performed to confirm it is a true transition state, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. libretexts.orgresearchgate.net

For example, in the SN1 cleavage of this compound, a key transition state would be associated with the breaking of the C-O bond to form the geranyl carbocation and geraniol. libretexts.org Calculating the Gibbs free energy of activation (ΔG‡) for this step allows chemists to predict whether the reaction is feasible under specific temperature and pressure conditions. sioc-journal.cn Computational studies on the isomerization of other allylic ethers have successfully used methods like M06-2X and MP2 to predict reaction barriers and explain product selectivity. sioc-journal.cn

Table 3: Representative Data from a Hypothetical Transition State Calculation for this compound Cleavage (Note: These values are illustrative, based on computational studies of similar ether cleavage reactions.)

| Parameter | Reactants (this compound + H⁺) | Transition State (C-O bond breaking) | Products (Geranyl Carbocation + Geraniol) |

| Relative Enthalpy (kcal/mol) | 0.0 | +25.5 | +10.2 |

| Relative Gibbs Free Energy (kcal/mol) | 0.0 | +28.0 | +8.5 |

| Key Bond Distances (Å) | C-O: 1.43 | C-O: 2.15 | C-O: ∞ |

| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A |

Structure-Reactivity Relationship Modeling in Chemical Systems

Understanding the relationship between a molecule's structure and its reactivity is a cornerstone of organic chemistry. numberanalytics.com Computational modeling provides a quantitative framework for establishing these structure-reactivity relationships. By systematically altering the structure of a molecule in silico and calculating its properties, researchers can predict how those changes will affect its chemical behavior. numberanalytics.com

For this compound, such studies could explore how modifications to its structure influence its reactivity. For instance:

Effect of Saturation: Modeling the reactivity of the fully saturated analog (dihydrothis compound) would demonstrate the critical role of the C=C double bonds in reactions like electrophilic addition or oxidation.

Steric Effects: The long, flexible geranyl chains create significant steric bulk, which computational models can quantify. This steric hindrance would be predicted to disfavor SN2 reactions at the ether linkage. libretexts.org

Electronic Effects: The introduction of electron-withdrawing or electron-donating groups onto the geranyl chains would alter the molecule's electronic properties. Computational models could predict how these changes affect the nucleophilicity of the ether oxygen and the stability of potential carbocation intermediates. numberanalytics.com

Combined experimental and computational approaches have been highly effective in engineering terpene synthases, where subtle changes in an enzyme's active site alter the folding of a substrate like geranyl pyrophosphate, leading to different terpene products. rsc.orgnih.gov This same synergy of modeling and experimentation can be applied to understand and predict the reactivity of terpene-derived molecules like this compound in various chemical systems.

Table 4: Key Structural Features of this compound and Their Modeled Influence on Reactivity

| Structural Feature | Description | Predicted Influence on Reactivity |

| Ether Linkage (C-O-C) | A flexible, polar functional group. | Primary site for protonation and acid-catalyzed cleavage. The oxygen atom acts as a nucleophile/Lewis base. |

| Allylic C=C Double Bonds | Two double bonds in each geranyl chain. | Sites for electrophilic addition, oxidation, and polymerization. They also enable the formation of stable allylic carbocations. |

| Tertiary Allylic Hydrogens | Hydrogen atoms on carbons adjacent to the double bonds. | Susceptible to radical abstraction, initiating autoxidation pathways. |

| Flexible Hydrocarbon Chains | Two C10 terpenoid chains. | Contribute to high lipophilicity and create steric hindrance around the ether core, influencing reaction selectivity (e.g., favoring SN1 over SN2). libretexts.org |

Research on Bioactive Digeranyl Ether Derivatives and Analogues Non Clinical Focus

Enzymatic Inhibition Studies in Isoprenoid Biosynthesis Pathways

The isoprenoid biosynthesis pathway is fundamental for creating a wide range of biomolecules. Enzymes in this pathway are targets for inhibitor development. Analogues of digeranyl ether, especially those modified with bisphosphonate groups, have been a key focus of this research.

Digeranyl Bisphosphonate Analogues as Enzyme Inhibitors

Digeranyl bisphosphonate analogues, which are structurally similar to natural enzyme substrates, have been synthesized to act as inhibitors of isoprenoid pathway enzymes like geranylgeranyl diphosphate (B83284) synthase (GGDPS). mdpi.comnsf.gov These analogues compete with the natural substrates, such as farnesyl pyrophosphate (FPP), for the enzyme's active site. nsf.gov One such analogue, digeranyl bisphosphonate (DGBP), has been identified as a selective inhibitor of GGDPS. mdpi.comresearchgate.net Research has shown that at least one geranyl chain, or a longer isoprenoid, is necessary for significant inhibition of GGDPS. mdpi.com The inhibitory potential of these compounds is quantified by their IC₅₀ value, which is the concentration needed to reduce enzyme activity by half.

| Compound/Analogue | Target Enzyme | IC₅₀ Value (nM) |

|---|---|---|

| Digeranyl bisphosphonate (DGBP) | Geranylgeranyl Diphosphate Synthase (GGDPS) | ~200-260 |

| O,C-digeranyl geminal bisphosphonate | Geranylgeranyl Diphosphate Synthase (GGDPS) | 82 |

Table data sourced from multiple references. mdpi.comresearchgate.net

Mechanistic Insights into Enzyme-Inhibitor Interactions

The mechanism of inhibition by digeranyl bisphosphonate analogues involves their binding within the enzyme's active site. Crystallographic studies have shown that digeranyl bisphosphonate (DGBP) has a V-shaped structure that fits into the active site of GGDPS. researchgate.net The bisphosphonate component of the analogue binds to magnesium ions, while the two geranyl chains extend into the binding sites normally occupied by the substrate and the product. researchgate.net This binding prevents the enzyme from catalyzing its normal reaction. The development of these inhibitors is aimed at being highly selective for enzymes like GGDPS to minimize effects on other processes, such as farnesylation or steroid biosynthesis. nsf.govresearchgate.net

Agronomic and Agricultural Applications

In the agricultural sector, derivatives related to this compound, specifically geranylated phenols, have been examined for their fungicidal properties.

Fungicidal Activity of Geranylated Phenols and Derivatives

Geranylated phenols, which consist of a phenol (B47542) ring attached to a geranyl group, have demonstrated antifungal properties against various plant pathogens. mdpi.comnih.gov The effectiveness of these compounds as fungicides is linked to their chemical structure, including the number and position of substituents on the aromatic ring. mdpi.comnih.govsemanticscholar.org For example, studies on Botrytis cinerea found that the antifungal activity of geranylphenols increased with the number of methoxy (B1213986) groups on the ring. nih.gov In contrast, the addition of a second geranyl group to create digeranyl derivatives tends to lower the antifungal activity compared to the monogeranyl versions. nih.govscite.ai The activity of these compounds has been tested against several fungal species of agricultural importance.

| Compound Class | Target Fungus | Observed Activity Level |

|---|---|---|

| Geranylated phenols with two hydroxyl groups | Phytophthora cinnamomi | High |

| Geranylated phenols with methoxy groups | Botrytis cinerea | Activity increases with the number of methoxy groups |

| Phenolic compounds from extracts | Alternaria solani | Inhibitory |

| Phenolic compounds from extracts | Fusarium oxysporum | Inhibitory |

Table data sourced from multiple references. mdpi.comnih.govnotulaebotanicae.ro

Future Directions and Interdisciplinary Research Opportunities

Advancements in Sustainable Synthesis of Digeranyl Ether

The imperative for greener chemical processes has driven the development of innovative and sustainable methods for synthesizing this compound. These approaches aim to minimize environmental impact by reducing waste, eliminating hazardous solvents, and improving energy efficiency.

One notable advancement is the use of microwave-assisted solvent-free synthesis . This technique utilizes microwave energy to accelerate chemical reactions, often without the need for a solvent. niscpr.res.in In one reported method, geraniol (B1671447) is reacted with 1,2-dibromoethane (B42909) using fly ash as a solid support under microwave irradiation. niscpr.res.in This process is significantly faster than conventional heating methods. niscpr.res.in

Another promising green approach involves the use of sulfonic acid-functionalized ionic liquids as catalysts. researchgate.netresearchgate.net Ionic liquids are salts that are liquid at or near room temperature and are considered environmentally benign due to their low vapor pressure and high thermal stability. researchgate.net In the synthesis of this compound, these acidic ionic liquids have demonstrated high catalytic activity, leading to excellent yields in short reaction times (0.5–1.5 hours) at ambient temperatures. researchgate.netresearchgate.net A key advantage of this method is the reusability of the catalyst, which can be recycled multiple times without a significant loss of activity. researchgate.net

| Method | Catalyst/Support | Key Advantages | Reaction Time | Reference |

|---|---|---|---|---|

| Microwave-Assisted Solvent-Free Synthesis | Fly Ash | Solvent-free, rapid reaction, use of industrial waste as support. | ~4 minutes | niscpr.res.in |

| Ionic Liquid Catalysis | -SO3H functionalized ionic liquids | High yield, ambient temperature, reusable catalyst, environmentally friendly solvent/catalyst system. | 0.5 - 1.5 hours | researchgate.netresearchgate.net |

These green methodologies are crucial for the economically viable and environmentally responsible production of this compound, paving the way for its broader application. alfa-chemistry.com

Exploration of Novel Chemical Transformations and Applications

The unique structure of this compound, with its two geranyl chains linked by an ether bond, presents a rich platform for exploring novel chemical transformations and synthesizing new derivatives with potentially valuable applications.

A significant area of investigation is the oxidative cyclization of this compound. The use of reagents like ruthenium tetroxide (RuO₄) can induce the cyclization of the 1,5-diene systems within the geranyl moieties to form tetrahydrofuran (B95107) (THF) rings. mdpi.comresearchgate.net This reaction is a powerful tool for creating complex polyether structures, which are scaffolds for various bioactive natural products. mdpi.comrsc.org The stereochemical outcome of these cyclizations can be influenced by the reaction conditions and the substrate's structure, offering a pathway to a diverse range of polycyclic ethers. mdpi.com

Furthermore, research into the synthesis of bioactive this compound analogues is a burgeoning field. By reacting geraniol with various phenolic compounds, a range of geranylated and digeranylated derivatives can be produced. researchgate.netresearchgate.net Some of these derivatives have shown promising biological activities, including antifungal properties against plant pathogens like Phytophthora cinnamomi. researchgate.netresearchgate.net The cytotoxic and anticancer activities of linear geranyl derivatives suggest that analogues of this compound could also be of interest in medicinal chemistry. researchgate.net The synthesis of ether analogues from various scaffolds has been shown to be a viable strategy for generating libraries of compounds for biological screening. mdpi.com

Integration of Machine Learning in this compound Research

While specific applications of machine learning to this compound are still in their infancy, the broader field of chemical research is increasingly embracing these computational tools. The integration of machine learning holds significant promise for accelerating the discovery and development of this compound and its derivatives.

Property Prediction: Machine learning models can be trained on large datasets of chemical compounds to predict various physicochemical and biological properties. For terpenes and their derivatives, machine learning has been successfully used to estimate properties like boiling point, melting point, and vapor pressure, where experimental data is scarce. researchgate.net Such models could be applied to a virtual library of this compound analogues to predict their properties and prioritize candidates for synthesis and testing.

Synthesis Planning and Yield Prediction: Machine learning algorithms are being developed to predict the outcomes of chemical reactions, including reaction yields. researchgate.net By analyzing vast amounts of reaction data, these models can help chemists design more efficient synthetic routes to target molecules. For this compound, machine learning could be used to optimize the sustainable synthesis methods mentioned earlier, for instance, by predicting the best catalyst or reaction conditions for maximum yield.

Discovery of Novel Bioactive Analogues: A particularly exciting future direction is the use of machine learning to design new molecules with desired biological activities. By learning the structure-activity relationships from existing data on bioactive terpenoids, a machine learning model could generate novel this compound-based structures with a high probability of being, for example, potent antifungal or anticancer agents. plos.orgbiorxiv.org This in silico screening can significantly reduce the time and cost associated with traditional drug discovery pipelines. plos.org The qualitative analysis of terpenoid esters using near-infrared spectroscopy combined with machine learning algorithms like Random Forests has already shown high prediction accuracy, demonstrating the potential for such integrated approaches. nih.govaip.org

The application of machine learning to terpene synthase enzymes, which produce the terpenoid precursors, is also a rapidly advancing field. cvut.czbiorxiv.org Understanding and predicting the products of these enzymes through machine learning could indirectly benefit the synthesis of compounds like this compound by providing more efficient routes to its geraniol precursor.

Q & A

Basic Question: What are the optimal synthetic conditions for digeranyl ether production, and how do catalyst choices influence reaction efficiency?

Answer:

this compound synthesis via direct esterification of geraniol with dicarboxylic acids (e.g., succinic, glutaric) in a solvent-free system at 130°C using butyl stannoic acid as a catalyst achieves high substrate conversion (>90%) with reduced reaction time compared to non-catalyzed processes . Tin catalysts enhance reaction kinetics by lowering activation energy, as evidenced by reduced reaction times (e.g., from 24 hours to <8 hours). Researchers should optimize molar ratios (1:1 geraniol:acid), monitor reaction progress via thin-layer chromatography (TLC), and confirm ester formation using -NMR peaks at δ = 4.60 ppm (ester methylene protons) and δ = 173 ppm (-NMR carbonyl carbons) .

Advanced Question: How can conflicting thermal decomposition data (e.g., single-stage vs. multi-stage mass loss in TG/DSC) be resolved for this compound derivatives?

Answer:

Contradictions in TG/DSC data may arise from differences in aliphatic chain length (–(CH)–) of the dicarboxylic acid component. For example, digeranyl succinate (n=2) exhibits a single decomposition stage (T ≈294.5°C), while longer chains (e.g., digeranyl sebacinate, n=8) show subtle multi-stage degradation due to sequential cleavage of ester bonds and aliphatic segments. Researchers should correlate DTG peaks with FTIR gas-phase analysis (e.g., CO bands at 2,329–2,358 cm) to identify decarboxylation events and validate decomposition pathways using kinetic models (e.g., Flynn-Wall-Ozawa method) .

Basic Question: What spectroscopic methods are most reliable for confirming this compound esterification, and how should key spectral features be interpreted?

Answer:

-NMR is critical for confirming esterification:

- Ester methylene protons : δ = 4.60 ppm (distinct from geraniol’s δ = 4.20 ppm).

- Aliphatic chain protons : δ = 2.65 ppm (succinate), 1.55–2.35 ppm (glutarate/adipinate).

FTIR complements NMR with ester-specific C=O (1,730–1,750 cm) and C–O (1,045–1,162 cm) stretches. Absence of geraniol’s –OH peak (3,400 cm) confirms complete esterification .

Advanced Question: What mechanistic insights can be gained from analyzing gaseous byproducts during this compound thermal degradation?

Answer:

FTIR-coupled TG analysis reveals decomposition products:

- Anhydrides : Bands at 1,793 cm (C=O) and 1,045 cm (C–O) indicate cyclic anhydride formation (e.g., glutaric anhydride from digeranyl glutarate).

- Lactones/Ketones : Peaks at 1,765 cm (lactone C=O) and 1,701 cm (ketone C=O) suggest competing degradation pathways. Researchers should compare these with reference spectra and quantify product ratios via gas chromatography-mass spectrometry (GC-MS) .

Advanced Question: How does this compound interact with enzymatic systems such as geranylgeranyl pyrophosphate (GGPP) synthase?

Answer:

Digeranyl bisphosphonate (DGBP), a structural analog of this compound, inhibits GGPP synthase by competitively binding to the active site, blocking prenylation of proteins like Rac1. Researchers studying enzymatic interactions should:

- Use -NMR to monitor phosphonate binding.

- Conduct kinetic assays (e.g., fluorescence-based) to measure IC values.

- Validate inhibition via autophagosome formation assays (e.g., LC3-II Western blot) .

Basic Question: How should researchers design experiments to address discrepancies in reported thermal stability ranges (e.g., 200–313°C) for this compound derivatives?

Answer:

- Controlled Atmosphere : Perform TG analysis under inert (N) and oxidative (O) conditions to assess environmental effects.

- Sample Purity : Verify via -NMR (absence of δ = 40–60 ppm impurities) and DSC baseline stability.

- Reproducibility : Replicate experiments across multiple instruments (e.g., simultaneous TG-DSC vs. standalone TG) .

Basic Question: What criteria should guide the selection of analytical techniques (e.g., NMR vs. FTIR) for this compound characterization?

Answer:

- Structural Confirmation : Use -/-NMR for bond-specific resolution (e.g., ester vs. ether linkages).

- Functional Group Analysis : FTIR for rapid identification of C=O, C–O, and –OH groups.

- Quantitative Data : Pair HPLC with evaporative light scattering detection (ELSD) for purity assessment .

Advanced Question: How do reaction mechanisms differ between catalyzed and non-catalyzed synthesis of this compound, and what kinetic models apply?

Answer:

- Catalyzed (Tin) : Follows pseudo-first-order kinetics with rate constant h (estimated via Arrhenius plot). The tin catalyst stabilizes transition states through Lewis acid interactions.

- Non-Catalyzed : Requires higher activation energy (ΔG ≈120 kJ/mol), leading to slower esterification. Researchers should apply the Eyring-Polanyi equation to compare pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.